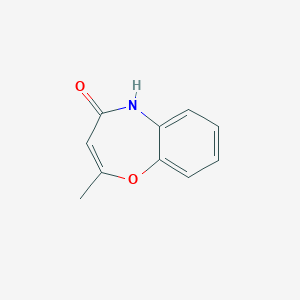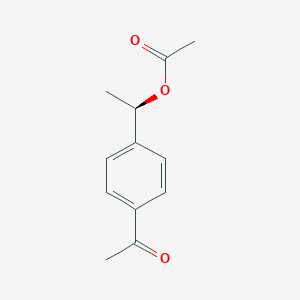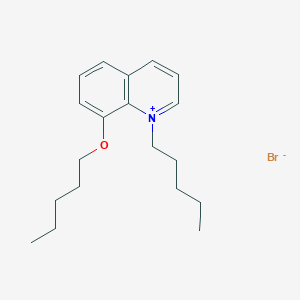
1-Penten-3-one, 5-hydroxy-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Penten-3-one, 5-hydroxy-2-methoxy- is an organic compound that belongs to the class of unsaturated ketoethers It is characterized by the presence of a ketone group, an ether group, and a double bond within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Penten-3-one, 5-hydroxy-2-methoxy- can be achieved through various organic reactions. One common method involves the reaction of 1-methoxy-2-methyl-1-penten-3-one with hydroxyl radicals in the presence of NOx. This reaction is typically carried out in an environmental reaction chamber using in situ Fourier-transform infrared spectroscopy (FTIR) to monitor the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high yield and purity. Specific details on industrial production methods are not widely documented, but they likely follow similar principles to laboratory-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-Penten-3-one, 5-hydroxy-2-methoxy- undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents to convert the ketone group to an alcohol.
Substitution: Substitution reactions can occur at the double bond or the ether group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals (OH) in the presence of NOx.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation: Methyl formate, methyl glyoxal, PAN, PPN.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Penten-3-one, 5-hydroxy-2-methoxy- has several scientific research applications:
Atmospheric Chemistry: It is studied for its role in the formation of secondary organic aerosols (SOAs) and its contribution to atmospheric degradation processes.
Industrial Chemistry: The compound’s reactivity makes it useful in the synthesis of other organic compounds and intermediates.
Biological Studies:
Mecanismo De Acción
The mechanism of action of 1-Penten-3-one, 5-hydroxy-2-methoxy- primarily involves its reactivity with hydroxyl radicals. The addition of OH radicals to the double bond initiates a series of reactions leading to the formation of various oxidation products. This process is significant in atmospheric chemistry, where it contributes to the formation of SOAs and other volatile organic compounds (VOCs) .
Comparación Con Compuestos Similares
1-Methoxy-2-methyl-1-penten-3-one: Shares a similar structure but lacks the hydroxyl group.
4-Methoxy-3-buten-2-one: Another unsaturated ketoether with a different substitution pattern.
Uniqueness: 1-Penten-3-one, 5-hydroxy-2-methoxy- is unique due to the presence of both a hydroxyl group and a methoxy group, which influence its reactivity and potential applications. Its specific structure allows for unique interactions in chemical reactions, particularly in atmospheric processes.
Propiedades
Número CAS |
143429-28-1 |
|---|---|
Fórmula molecular |
C6H10O3 |
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
5-hydroxy-2-methoxypent-1-en-3-one |
InChI |
InChI=1S/C6H10O3/c1-5(9-2)6(8)3-4-7/h7H,1,3-4H2,2H3 |
Clave InChI |
JCSKFHIQBUKZET-UHFFFAOYSA-N |
SMILES canónico |
COC(=C)C(=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B12565786.png)
![2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol](/img/structure/B12565794.png)
![Diethyl [2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12565814.png)


![4-Methyl-1,3-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12565823.png)


![1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione](/img/structure/B12565841.png)
![2-amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12565846.png)


![4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate](/img/structure/B12565853.png)
![Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate](/img/structure/B12565859.png)
